Product packaging for 4-(4-Methoxybenzyl)phenol(Cat. No.:CAS No. 21388-77-2)

4-(4-Methoxybenzyl)phenol

Cat. No.: B12787990
CAS No.: 21388-77-2
M. Wt: 214.26 g/mol
InChI Key: XOTIMSKNZMRPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phenolic and Arylalkylether Chemistry

To understand the chemical nature of 4-(4-Methoxybenzyl)phenol, it is essential to consider its constituent functional groups. The molecule belongs to the family of phenols , which are aromatic compounds containing a hydroxyl (-OH) group directly attached to a benzene (B151609) ring. ontosight.ai This phenolic group imparts characteristic acidity and reactivity, making it a key site for electrophilic substitution reactions on the aromatic ring. cymitquimica.com

Simultaneously, the compound is classified as an aryl alkyl ether . This is due to the methoxy (B1213986) group (-OCH₃) on the benzyl (B1604629) substituent, where an oxygen atom is connected to both an aryl (benzene) ring and an alkyl (methyl) group. Specifically, the entire 4-methoxybenzyl substituent, often abbreviated as PMB (p-methoxybenzyl), is a widely utilized functional group in organic chemistry.

The 4-methoxybenzyl (PMB) ether is particularly well-known as a protecting group for alcohols and phenols during multi-step organic syntheses. nih.gov The PMB group is valued for its stability under a range of reaction conditions and can be selectively removed, or "deprotected," to reveal the original hydroxyl group. Therefore, this compound can be viewed as the direct product of protecting the hydroxyl group of a hydroquinone (B1673460) monobenzyl ether or as a key structural motif in more complex molecules.

Overview of Research Significance and Academic Relevance

The academic and research significance of this compound stems from several areas. Its structural core is found in naturally occurring compounds and serves as a scaffold for the synthesis of new molecules with potential biological activity.

Synthetic Intermediate: The compound is a valuable intermediate in organic synthesis. Its structure as a PMB-protected phenol (B47542) makes it a case study for the development of new synthetic methodologies, particularly in the realm of protecting group chemistry. The synthesis of such benzyl phenols can be achieved through methods like the polyphosphoric acid-catalyzed rearrangement of benzyl aryl ethers. ccspublishing.org.cn

Medicinal Chemistry Scaffold: While research on this compound itself is specific, its core structure is highly relevant in medicinal chemistry. cymitquimica.comcymitquimica.com For instance, derivatives containing this motif have been investigated for various therapeutic applications. A notable example is (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , a synthetic analogue that has been studied for its potent anti-inflammatory properties in models of rheumatoid arthritis and for its potential as an anti-cancer agent. nih.gov The presence of the methoxybenzyl phenol structure in these bioactive molecules underscores its importance as a pharmacophore.

Natural Product Analogue: The 4-methoxybenzyl phenol skeleton is related to the structure of homoisoflavonoids , a class of natural products found in various plants. Some of these compounds, such as those isolated from the genus Agave, exhibit significant immunomodulatory activities. This connection to naturally occurring bioactive molecules provides a strong rationale for its study and for the synthesis of its derivatives.

Current State of Knowledge and Future Research Directions

The current body of knowledge positions this compound as a structurally interesting and synthetically useful molecule. It is well-established as a member of the phenol and aryl alkyl ether classes and is recognized for its connection to the widely used PMB protecting group. Its relevance is further enhanced by the biological activities observed in more complex derivatives that share its core structure.

Future research involving this compound and its derivatives is likely to advance in several key directions:

Exploration of Biological Activity: Inspired by the demonstrated bioactivity of related compounds like MMPP, a primary future direction is the systematic investigation of this compound and its novel derivatives for therapeutic potential. This includes screening for anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. ontosight.aievitachem.com

Development of Novel Synthetic Methods: The synthesis of substituted phenols remains a core focus of organic chemistry. Future work could involve developing more efficient, sustainable, and high-yielding synthetic routes to this compound and related structures.

Materials Science Applications: Phenolic compounds are often used as building blocks for polymers and other functional materials. ontosight.ai The specific structure of this compound could be exploited in the design of new materials with tailored optical or electronic properties.

Structure-Activity Relationship (SAR) Studies: For medicinal chemistry applications, detailed SAR studies will be crucial. By systematically modifying the structure of this compound—for example, by altering the substitution pattern on the aromatic rings or changing the linker between them—researchers can identify the key structural features required for a desired biological effect. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B12787990 4-(4-Methoxybenzyl)phenol CAS No. 21388-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21388-77-2

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C14H14O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,15H,10H2,1H3

InChI Key

XOTIMSKNZMRPGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-(4-Methoxybenzyl)phenol

Traditional methods for synthesizing diarylmethanes like this compound have relied on well-established organic reactions that are foundational in synthetic chemistry.

Friedel-Crafts alkylation stands as a primary example of electrophilic aromatic substitution for forging the central C-C bond in this compound. wikipedia.org This reaction involves the alkylation of an aromatic ring with an alkylating agent, typically in the presence of a strong Lewis acid catalyst. mt.com

In a typical synthesis, phenol (B47542) is reacted with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) or 4-methoxybenzyl alcohol. The hydroxyl group of phenol is a powerful activating, ortho-, para-directing group, making the phenol ring highly nucleophilic and susceptible to electrophilic attack. mlsu.ac.inlibretexts.org The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the formation of a 4-methoxybenzyl carbocation electrophile. mt.comjk-sci.com The electron-rich phenol ring then attacks this carbocation, leading to the formation of the desired product. libretexts.org Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is often the major isomer formed.

Key features of this approach include:

High Reactivity: The activated nature of the phenol ring allows the reaction to proceed readily. libretexts.org

Catalyst Requirement: Strong Lewis acids are generally necessary to generate the electrophile. jk-sci.com

Potential for Polyalkylation: A common drawback of Friedel-Crafts alkylation is the potential for the product to be more reactive than the starting material, leading to multiple alkylations. This can be mitigated by using an excess of the aromatic reactant. libretexts.org

Reactant 1Reactant 2CatalystProductReaction Type
Phenol4-Methoxybenzyl chlorideAlCl₃This compoundFriedel-Crafts Alkylation
Phenol4-Methoxybenzyl alcoholH₂SO₄This compoundFriedel-Crafts Alkylation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation due to their high efficiency and functional group tolerance. acs.org The Suzuki-Miyaura coupling is a prominent example applicable to the synthesis of this compound. acs.orgnobelprize.org

This strategy involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nobelprize.org For the synthesis of this compound, two primary disconnection approaches are possible:

Coupling of 4-hydroxyphenylboronic acid with 4-methoxybenzyl halide.

Coupling of a 4-hydroxybenzyl halide with 4-methoxyphenylboronic acid.

The catalytic cycle typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. nobelprize.org Various palladium sources and ligands can be employed to optimize the reaction. acs.orgnih.govnih.gov

Organoboron CompoundOrganohalideCatalyst SystemProductReaction Type
4-Hydroxyphenylboronic acid4-Methoxybenzyl bromidePd(PPh₃)₄ / BaseThis compoundSuzuki-Miyaura Coupling
4-Methoxyphenylboronic acid4-Hydroxybenzyl bromidePd(dba)₂ / Ligand / BaseThis compoundSuzuki-Miyaura Coupling

A two-step approach involving acylation followed by reduction provides an alternative and often more controlled route to this compound, avoiding the polyalkylation issues of direct alkylation.

This pathway begins with a Friedel-Crafts acylation reaction between phenol and 4-methoxybenzoyl chloride, catalyzed by a Lewis acid like AlCl₃. This forms the ketone intermediate, (4-hydroxyphenyl)(4-methoxyphenyl)methanone. The acyl group is a deactivating group, which prevents further reactions on the aromatic rings. libretexts.org

The subsequent step is the reduction of the carbonyl group of the ketone to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this transformation, particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.invedantu.com The substrate must be stable to these strongly acidic conditions. organic-chemistry.org An alternative under basic conditions is the Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. vedantu.com

IntermediateReducing Agent/ConditionsProductReduction Method
(4-hydroxyphenyl)(4-methoxyphenyl)methanoneZn(Hg), conc. HClThis compoundClemmensen Reduction
(4-hydroxyphenyl)(4-methoxyphenyl)methanoneN₂H₄, KOH, heatThis compoundWolff-Kishner Reduction

Novel and Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govgcande.org

Advances in catalysis offer significant improvements over traditional methods. For Friedel-Crafts type reactions, heterogeneous solid acid catalysts are being explored as recyclable and less corrosive alternatives to stoichiometric Lewis acids. Materials such as zeolites, silica-alumina, and ion-exchange resins can catalyze the alkylation of phenols, simplifying product purification and catalyst recovery. jk-sci.comgoogle.com

In the realm of metal-catalyzed cross-coupling, research focuses on developing more active and stable catalyst systems. This includes the use of N-heterocyclic carbene (NHC) ligands for palladium, which can enhance catalytic activity and allow reactions to proceed under milder conditions with lower catalyst loadings. acs.org Ligand-free palladium systems, where the catalyst may be supported on materials like magnesium oxide or hypercrosslinked polystyrene, also represent a greener alternative by simplifying the reaction setup and facilitating catalyst recycling. bcrec.id

Reducing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. jddhs.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and waste. mdpi.com For instance, a solid-state Friedel-Crafts reaction could potentially be developed.

Green Solvents: When a solvent is necessary, replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key strategy. jddhs.commdpi.com

Ultrasound-Assisted Synthesis: The use of power ultrasound can efficiently promote reactions, such as the preparation of benzyl (B1604629) ethers, often leading to shorter reaction times and higher yields under milder conditions. acs.orgacs.org

Bio-Based Feedstocks: A highly sustainable approach involves the use of renewable starting materials. Lignin, an abundant biopolymer rich in aromatic units, is a promising source of phenolic compounds. nih.govrsc.org A potential green pathway could involve the catalytic conversion of lignin-derived phenols (e.g., guaiacol) through demethoxylation and subsequent coupling reactions to build the this compound structure. d-nb.infonih.gov This valorization of biomass represents a significant step towards a more sustainable chemical industry.

Derivatization Strategies and Functional Group Transformations

The scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. The principal reactive centers for functionalization are the phenolic hydroxyl group and the two aromatic rings of the methoxybenzyl moiety. Strategic manipulation of these sites allows for the construction of more complex molecules with tailored properties.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification to yield a variety of functionalized analogues.

Etherification (O-Alkylation)

The conversion of the phenolic hydroxyl group to an ether is a common and versatile modification. This transformation, known as O-alkylation, typically involves the reaction of the phenoxide, generated by treating this compound with a base, with an alkylating agent. A range of alkylating agents can be employed, including alkyl halides, sulfates, and alcohols. mdpi.compnnl.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity for O-alkylation over competing C-alkylation on the electron-rich aromatic ring. researchgate.net

Various catalytic systems have been developed to promote the efficient etherification of phenols. These include conventional acids, metal oxides, solid acid and basic catalysts, zeolites, and heteropolyacids. researchgate.net For instance, copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors has been shown to proceed under mild conditions. rsc.org Another approach involves reacting phenols with alcohols or ethers at elevated temperatures and pressures in the presence of a catalyst comprising a sulfated oxide of a Group IB metal, such as copper, on a suitable support. google.com

Reaction TypeReagents & ConditionsProduct TypeKey Features
Williamson Ether Synthesis1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl Halide (R-X)Alkyl Aryl EtherClassic and widely used method. mdpi.com
Catalytic EtherificationAlcohol (R-OH), Acid or Metal Catalyst (e.g., Zeolites, Sulfated Metal Oxides)Alkyl Aryl EtherHigh selectivity, various catalytic systems available. researchgate.netgoogle.com
Cu-Catalyzed O-AlkylationAlkylsilyl Peroxides, Cu Catalyst, LigandAlkyl Aryl EtherProceeds via a radical mechanism under mild conditions. rsc.org

Esterification

Esterification of the phenolic hydroxyl group is another key derivatization strategy. This can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Mitsunobu reaction, for example, has proven to be an effective method for the esterification of various benzoic acids with phenols, yielding the corresponding phenyl esters in good to excellent yields. researchgate.net Perfluorinated resinsulfonic acid (Nafion-H) has also been utilized as an efficient heterogeneous catalyst for the esterification of p-methoxybenzyl alcohol with carboxylic acids, a reaction analogous to the esterification of the phenolic group of the target compound. koreascience.kr

Reaction TypeReagents & ConditionsProduct TypeKey Features
Fischer EsterificationCarboxylic Acid (RCOOH), Acid Catalyst (e.g., H₂SO₄)Phenyl EsterEquilibrium-driven reaction.
AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine)Phenyl EsterHigh-yielding, common laboratory method. nih.gov
Mitsunobu ReactionCarboxylic Acid (RCOOH), DEAD, PPh₃Phenyl EsterMild conditions, effective for various functionalized phenols. researchgate.net
Catalytic EsterificationCarboxylic Acid (RCOOH), Nafion-H CatalystPhenyl EsterHeterogeneous catalyst allows for simple work-up. koreascience.kr

Methoxybenzyl Moiety Functionalization

The methoxybenzyl portion of the molecule contains two key sites for functionalization: the aromatic rings and the methoxy (B1213986) group itself.

Electrophilic Aromatic Substitution

Both aromatic rings in this compound are activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the hydroxyl and methoxy substituents. wikipedia.orgucalgary.ca These groups are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions ortho and para to these groups. ucalgary.ca Given that the para position on the phenol ring is occupied by the benzyl group, substitution will occur at the ortho positions. On the methoxy-substituted ring, substitution will occur ortho to the methoxy group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ or ICl. The high reactivity of phenols often allows these reactions to proceed under mild conditions, sometimes without a Lewis acid catalyst. libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using dilute nitric acid. Due to the activating nature of the hydroxyl group, harsh conditions like concentrated nitric and sulfuric acid can lead to oxidation and decomposition. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using concentrated sulfuric acid. ucalgary.ca

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions are catalyzed by Lewis acids, but the high reactivity of the phenol ring can lead to polysubstitution and other side reactions. wikipedia.orglibretexts.org

Methoxy Group Modification: Demethylation

The methoxy group can be cleaved to reveal a second phenolic hydroxyl group, transforming the parent compound into 4,4'-dihydroxydiphenylmethane. This demethylation is a critical transformation for creating bis-phenolic structures. Various reagents are known to effect the cleavage of aryl methyl ethers, with pyridinium (B92312) chloride and aluminum halides being common examples. google.com Boron tribromide (BBr₃) is another powerful reagent for this purpose. nih.gov More recently, organophotoredox catalysis has emerged as a chemoselective method for the deprotection of phenolic ethers. chemrxiv.org The regioselective demethylation of a p-methoxy group in the presence of other methoxy groups can be achieved under specific conditions, for instance, using an excess of an aluminum halide in an organic solvent. google.com

Formation of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound framework serves as a valuable building block for the synthesis of more intricate molecular structures. By employing the derivatization strategies described above, this scaffold can be incorporated into larger systems with potential applications in various fields.

For example, the phenolic hydroxyl group can be used as a nucleophile in substitution reactions to form larger diaryl ether structures. In a synthetic route analogous to this, 4-phenoxyphenol (B1666991) derivatives have been synthesized via a nucleophilic aromatic substitution (SNAr) reaction between a fluoronitrobenzene and a hydroquinone (B1673460), followed by further functionalization to create potent androgen receptor antagonists. nih.gov This demonstrates how the core phenolic structure can be elaborated into biologically active molecules.

Furthermore, the activated aromatic rings can participate in coupling reactions. For instance, azo-coupling reactions with diazonium salts can be used to synthesize azo dyes, incorporating the this compound moiety into a larger chromophoric system. mdpi.com The synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol from 3,5-dimethoxyphenol (B141022) and 4-methoxy benzenediazonium (B1195382) tetrafluoroborate (B81430) illustrates this principle. mdpi.com

The combination of functional group transformations on both the phenolic hydroxyl and the methoxybenzyl units allows for a modular approach to complex molecule synthesis. A synthetic sequence could involve, for instance, an electrophilic substitution on one of the aromatic rings, followed by etherification of the phenolic hydroxyl group, and finally, demethylation of the methoxy group to unmask a second reactive site for further coupling. This step-wise functionalization enables the construction of complex, non-symmetrical architectures based on the original this compound scaffold.

Chemical Reactivity and Mechanistic Investigations

Aromatic Reactivity and Substitution Patterns

The reactivity of the two aromatic rings in 4-(4-Methoxybenzyl)phenol towards electrophilic aromatic substitution is significantly influenced by the attached substituents. The hydroxyl (-OH) group on the first ring and the methoxy (B1213986) (-OCH3) group on the second are both powerful activating groups. msu.edubyjus.com They increase the electron density of the aromatic rings through resonance, making them more susceptible to attack by electrophiles than benzene (B151609). egyankosh.ac.in

Both the -OH and -OCH3 groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.comchemistrysteps.com

Phenolic Ring (Ring A): The hydroxyl group is one of the strongest activating groups. msu.edu The para position is already occupied by the 4-methoxybenzyl group. Therefore, electrophilic substitution is strongly directed to the two ortho positions (C2 and C6) relative to the hydroxyl group. Reactions like halogenation, nitration, and sulfonation are expected to occur readily at these positions, often without the need for a strong Lewis acid catalyst. byjus.comchemistrysteps.com Due to the high reactivity conferred by the hydroxyl group, controlling reactions to achieve monosubstitution can be challenging, and polysubstitution may occur under harsh conditions. mlsu.ac.inlibretexts.org

Methoxybenzyl Ring (Ring B): The methoxy group is also a strong activating, ortho, para-directing substituent. libretexts.org The para position is occupied by the benzyl (B1604629) group linkage. Consequently, electrophilic attack is directed to the ortho positions (C2' and C6') relative to the methoxy group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution for this compound
SubstituentRingActivating/Deactivating EffectDirecting EffectPrimary Substitution Sites
Hydroxyl (-OH)A (Phenolic)Strongly ActivatingOrtho, ParaC2, C6
Methoxy (-OCH3)B (Methoxybenzyl)Strongly ActivatingOrtho, ParaC2', C6'
Methylene (B1212753) (-CH2-)A & BWeakly ActivatingOrtho, Para-

Role in Condensation and Polymerization Reactions

The structure of this compound makes it a suitable monomer for condensation and polymerization reactions. The phenolic hydroxyl group and the activated positions on the aromatic rings are key reactive sites.

Phenols are well-known to undergo condensation reactions with aldehydes, most notably formaldehyde (B43269), to produce resins like Bakelite. mlsu.ac.ingoogle.com this compound can participate in similar reactions. The activated ortho positions on the phenolic ring can react with formaldehyde to form hydroxymethyl derivatives, which then condense with other phenol (B47542) molecules to build a polymer network. The reaction is thought to proceed through the formation of a quinone methide intermediate. mdpi.com

In the context of radical polymerization, the phenolic hydroxyl group can act as an inhibitor or retarder. nih.gov It can function as a radical scavenger, terminating the growing polymer chains. This property is beneficial for preventing unwanted polymerization in other contexts but means that for this compound to be used in radical polymerization, the hydroxyl group would likely need to be protected. nih.govmdpi.com

Enzymatic polymerization is another possibility. Related compounds like 4-methoxyphenol (B1676288) have been successfully polymerized using enzymes like horseradish peroxidase, yielding polymers with both phenylene and oxyphenylene units. rsc.org This suggests that this compound could potentially be a substrate for similar biocatalytic polymerization processes.

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is influenced by environmental factors such as light, air (oxygen), temperature, and microbial activity.

Oxidative Degradation: Phenols are susceptible to oxidation. libretexts.org Exposure to air and light can lead to the formation of colored degradation products. Studies on structurally similar phenolic compounds suggest that degradation can proceed through the formation of a reactive ortho-quinone methide intermediate, which can then lead to a variety of products, including dimers and other complex structures. nih.gov The oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures. libretexts.org

Biodegradation: In controlled biological environments, phenols can be degraded by microorganisms. The typical aerobic biodegradation pathway for phenol involves hydroxylation to form catechol, followed by enzymatic ring cleavage. nih.govresearchgate.net This cleavage can occur via an ortho- or meta-cleavage pathway, ultimately breaking down the aromatic structure into smaller molecules that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.govresearchgate.net Bacteria such as Pseudomonas fluorescens have been shown to degrade phenol using a meta-cleavage pathway. nih.gov It is plausible that this compound could be degraded by specialized microorganisms through similar pathways, likely starting with modifications to the phenolic ring.

Table 2: Potential Degradation Pathways for this compound
ConditionPotential PathwayKey Intermediates/Products
Air, Light, HeatPhoto-oxidationQuinone methides, Quinones, Dimeric compounds
Microbial (Aerobic)BiodegradationHydroxylated derivatives (e.g., catechols), Ring-cleavage products
Strong Chemical Oxidants (e.g., Fenton's reagent)Chemical OxidationHydroxylated radicals, Ring-cleavage products, CO2, H2O

Reaction Kinetics and Thermodynamic Considerations

The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: The kinetics of electrophilic substitution would be expected to be rapid due to the strong activating effects of the hydroxyl and methoxy groups. For degradation processes, the reaction order can be determined under specific conditions. For instance, the oxidative degradation of similar phenolic compounds by advanced oxidation processes, such as the Fenton reaction, has been shown to follow pseudo-first-order kinetics. ijnrd.org The rate constants for such reactions are influenced by factors like pH, temperature, and reactant concentrations. ijnrd.org Kinetic studies on the antioxidant activity of related phenols, like 4-methoxyphenol, reacting with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), have determined second-order rate constants. ustc.edu.cn

Thermodynamic Considerations: The thermodynamics of reactions involving phenols are crucial for understanding their spontaneity and equilibrium. The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter in its antioxidant activity, indicating the energy required to break the bond and form a phenoxyl radical. The reactions of many phenols with radicals can be endothermic. ustc.edu.cn For degradation reactions, thermodynamic parameters like the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies. ijnrd.org Positive ΔH‡ values indicate that energy input is required to form the transition state, while negative ΔS‡ values suggest a more ordered transition state compared to the reactants. ijnrd.org

Table 3: Exemplary Kinetic and Thermodynamic Parameters for Reactions of Related Phenolic Compounds
Reaction TypeCompound TypeParameterTypical Value/ObservationReference
Radical ScavengingMethoxyphenolsSecond-order rate constant (k)~300 - 3000 M-1s-1 (with DPPH) ustc.edu.cn
Oxidative DegradationChlorophenolsRate Constant (k)~8 x 10-4 s-1 (at 298 K) ijnrd.org
Oxidative DegradationChlorophenolsGibbs Free Energy of Activation (ΔG‡)~80 kJ/mol ijnrd.org
Oxidative DegradationChlorophenolsEnthalpy of Activation (ΔH‡)Positive values ijnrd.org
Oxidative DegradationChlorophenolsEntropy of Activation (ΔS‡)Negative values ijnrd.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR experiments, offer a complete picture of the proton and carbon framework of 4-(4-Methoxybenzyl)phenol.

High-Resolution ¹H and ¹³C NMR Studies

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic region is characterized by two sets of signals corresponding to the two benzene (B151609) rings. The protons on the phenol (B47542) ring and the methoxybenzyl ring exhibit splitting patterns typical of para-substituted aromatic systems, often appearing as doublets. The methylene (B1212753) (-CH₂-) bridge protons resonate as a sharp singlet, and the methoxy (B1213986) (-OCH₃) protons also produce a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show distinct signals for the methoxy carbon, the methylene bridge carbon, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (-OH, -CH₂-, and -OCH₃). For instance, the carbon atom bonded to the hydroxyl group (C-OH) and the carbon bonded to the methoxy group (C-OCH₃) are significantly deshielded and appear at lower fields.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. Actual experimental values may vary slightly based on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenolic -OH4.5 - 5.5 (broad s)-
Methoxy -OCH₃~3.8 (s)~55.0
Methylene -CH₂-~3.9 (s)~40.0
Aromatic C-H (Phenol Ring)6.7 - 7.1 (m)115.0 - 130.0
Aromatic C-H (Methoxybenzyl Ring)6.8 - 7.2 (m)114.0 - 131.0
Aromatic C-OH-~155.0
Aromatic C-CH₂ (Phenol Ring)-~130.0
Aromatic C-OCH₃-~158.0
Aromatic C-CH₂ (Methoxybenzyl Ring)-~133.0

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons on each of the aromatic rings, confirming their substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). An HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the methoxy proton signal to the methoxy carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). Key HMBC correlations for structural confirmation would include:

Correlations from the methylene protons to the quaternary carbons of both aromatic rings.

Correlations from the methoxy protons to the methoxy-substituted aromatic carbon.

Correlations between aromatic protons and their neighboring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. A NOESY or ROESY spectrum could show correlations between the methylene bridge protons and the ortho-protons on both aromatic rings, providing information about the molecule's preferred conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.orgphytojournal.com The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum also shows characteristic C-O stretching bands. The aryl-O stretching of the phenol group and the aryl-O-C stretching of the methoxy group are expected in the 1200-1300 cm⁻¹ region. bartleby.com Aromatic C=C stretching vibrations give rise to several bands in the 1450-1610 cm⁻¹ range. agh.edu.pl

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (Phenol)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (-CH₂-, -CH₃)2850 - 3000
Aromatic C=C Stretch1450 - 1610
C-O Stretch (Aryl Ether & Phenol)1200 - 1300
O-H Bend (Phenol)1330 - 1440
Aromatic C-H Out-of-Plane Bend800 - 860 (para-substitution)

Raman Spectroscopy Investigations

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring C=C stretching vibrations between 1580 and 1620 cm⁻¹. mdpi.com The symmetric "ring breathing" mode of the para-substituted rings would also give a characteristic signal. spectroscopyonline.com Vibrations associated with the C-C single bonds and the methylene bridge would also be observable. While O-H stretching is typically weak in Raman spectra, other functional group vibrations can be clearly identified. unit.no

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₄H₁₄O₂), the molecular weight is 214.26 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) would be observed at m/z 214. The fragmentation of this compound is expected to be dominated by cleavage of the bond between the methylene group and the phenol ring (benzylic cleavage), which is a favorable fragmentation pathway for benzyl (B1604629) compounds. chemguide.co.ukmiamioh.edu This would lead to the formation of a stable methoxybenzyl cation (tropylium ion) at m/z 121, which is often the base peak in the spectrum.

Other potential fragment ions could arise from the loss of a methyl radical (-CH₃) from the methoxy group of the molecular ion or the m/z 121 fragment, leading to ions at m/z 199 and m/z 106, respectively. Fragmentation of the phenol ring can also occur, though it is generally less favored than benzylic cleavage. researchgate.netdocbrown.info

m/z Proposed Fragment Fragmentation Pathway
214[C₁₄H₁₄O₂]⁺˙Molecular Ion (M⁺˙)
121[C₈H₉O]⁺Benzylic cleavage, formation of methoxybenzyl cation
107[C₇H₇O]⁺Cleavage of the C-C bond to form hydroxyphenylmethyl cation
93[C₆H₅O]⁺Loss of the methoxybenzyl radical

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The most likely fragmentation pathway involves the cleavage of the bonds adjacent to the aromatic rings and functional groups. The benzylic carbon-carbon bond, being relatively weak, is a primary site for fragmentation. Upon ionization, the molecular ion [C₁₄H₁₄O₂]⁺• would likely undergo cleavage at the methylene bridge.

Key predicted fragmentation pathways include:

Benzylic Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the methylene group and the phenol ring, leading to the formation of a stable tropylium-type cation. This would result in a prominent peak corresponding to the 4-methoxybenzyl cation.

Loss of Small Molecules: Fragmentation may also occur through the loss of small, stable neutral molecules from the functional groups, although this is generally less favored than benzylic cleavage.

Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound.
Predicted m/zPredicted Ion StructureFragmentation Pathway
121[CH₃OC₇H₆]⁺Cleavage of the benzylic C-C bond, forming the 4-methoxybenzyl cation.
107[HOC₇H₆]⁺Cleavage of the benzylic C-C bond, forming the hydroxybenzyl cation.
91[C₇H₇]⁺Loss of methoxy group from the m/z 121 fragment.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The chromophores in this compound—the phenol and 4-methoxyphenyl groups—are expected to exhibit characteristic π → π* transitions. The presence of hydroxyl (-OH) and methoxy (-OCH₃) substituents, which are auxochromes, influences the position and intensity of these absorption bands.

Although a specific experimental spectrum for this compound is not documented in the available literature, the absorption maxima (λmax) can be anticipated to be similar to those of its constituent chromophores, such as phenol and p-cresol. Phenol itself typically shows absorption maxima around 270-280 nm. The combined electronic system of the two rings in this compound would likely result in absorption bands within this region of the UV spectrum.

Fluorescence spectroscopy provides information about the electronic structure of a molecule by measuring the light it emits after being excited by light of a shorter wavelength. Phenolic compounds are known to be fluorescent. The fluorescence of this compound would originate from the decay of an electron from the lowest singlet excited state to the ground state. The exact excitation and emission maxima are dependent on the solvent environment but are expected for the phenolic moiety. For instance, phenol has a characteristic emission peak at approximately 300 nm when excited around 273 nm. The extended conjugation and substitution in this compound would be expected to modulate these wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable single crystal of the compound were to be grown and analyzed, X-ray diffraction would reveal:

The precise conformation of the molecule in the solid state, including the torsion angle between the two aromatic rings.

The crystal system, space group, and unit cell dimensions.

The nature of intermolecular interactions, particularly the hydrogen bonding involving the phenolic hydroxyl group, which would dictate the crystal packing arrangement.

This information is invaluable for understanding the compound's physical properties and its interactions in a solid-state context.

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule, thereby yielding information about its energy and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A typical study would involve optimizing the geometry of this compound to find its most stable three-dimensional conformation. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Following optimization, the electronic structure, including orbital energies and charge distribution, can be analyzed. For a molecule like this compound, this would reveal how the methoxy and hydroxyl functional groups influence the electron density across the two aromatic rings and the bridging methylene group.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals are approximations used to describe the exchange-correlation energy, with common choices including B3LYP (Becke, 3-parameter, Lee-Yang-Parr), CAM-B3LYP (a long-range corrected version of B3LYP), and PBEPBE (Perdew-Burke-Ernzerhof). The basis set is a set of mathematical functions used to build the molecular orbitals; larger basis sets, such as those from the Pople series (e.g., 6-311++G(d,p)) or the Dunning series (e.g., aug-cc-pVDZ), generally provide more accurate results at a higher computational cost. A thorough study would typically test several combinations of functionals and basis sets to ensure the reliability of the calculated properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydroxyl proton, highlighting its acidic nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, analysis would involve visualizing the spatial distribution of the HOMO and LUMO to understand the nature of its electronic transitions and reactive sites.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. For this compound, NBO analysis would elucidate the nature of the C-O, C-C, and C-H bonds, as well as the delocalization of lone pairs on the oxygen atoms into the aromatic rings. This information is crucial for understanding the molecule's conformational preferences and the nature of its intermolecular interactions, such as hydrogen bonding.

Charge Transfer and Electron Density Distribution Studies

While the framework for a comprehensive theoretical and computational study of this compound is well-established within the scientific community, the specific application of these methods to this particular compound has yet to be documented in publicly accessible research. As such, the detailed research findings and data tables that would populate an article of this nature remain to be generated by future scientific endeavors.

Theoretical and Computational Chemistry Studies of 4 4 Methoxybenzyl Phenol

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For 4-(4-methoxybenzyl)phenol, theoretical studies offer insights that complement experimental data, allowing for a deeper understanding of its electronic structure, conformational flexibility, and chemical behavior. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations.

Structure Activity Relationship Sar and Mechanistic Biological Investigations

Molecular Basis of Antioxidant Activity

Radical Scavenging Mechanisms

The primary mode of antioxidant action for phenolic compounds is direct radical scavenging. This process primarily occurs through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process transforms the antioxidant molecule itself into a radical (Ph-O•).

Ph-OH + R• → Ph-O• + RH

The stability of this newly formed phenoxyl radical is crucial for the antioxidant's effectiveness. In 4-(4-Methoxybenzyl)phenol, the resulting radical is stabilized by the delocalization of the unpaired electron across the aromatic ring system. Furthermore, the electron-donating nature of the para-methoxy group helps to further stabilize this radical, enhancing the compound's ability to donate the hydrogen atom. nih.gov

The Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism involves an initial transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is typically followed by the transfer of a proton to neutralize the resulting species.

Ph-OH + R• → [Ph-OH]•⁺ + R⁻ [Ph-OH]•⁺ → Ph-O• + H⁺

Both HAT and SET mechanisms often occur in parallel, with the dominant pathway depending on factors such as the specific radical involved, the solvent, and the pH. frontiersin.org The structure of this compound, with its reactive hydroxyl group and stabilizing methoxy (B1213986) substituent, is well-suited for participating in these radical-quenching reactions. nih.govdoi.org

Table 1: Key Radical Scavenging Mechanisms for Phenolic Antioxidants
MechanismDescriptionKey Structural Feature
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom from the phenolic -OH group to a free radical.Phenolic Hydroxyl (-OH) Group
Single Electron Transfer (SET)Donation of an electron to a free radical, followed by proton transfer.Aromatic Ring System

Metal Chelation Properties and Their Biological Implications

Beyond direct radical scavenging, another important antioxidant mechanism for phenolic compounds is the chelation of transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). nih.govresearchgate.net These metals can participate in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals (•OH), a major contributor to oxidative damage.

Mechanisms of Antimicrobial Efficacy

The structural characteristics of this compound, particularly its phenolic nature and the presence of two aromatic rings, confer a capacity for antimicrobial activity. The mechanisms are generally attributed to the disruption of microbial structures and the inhibition of essential metabolic functions. nih.gov

Interaction with Microbial Cell Components

A primary mechanism of antimicrobial action for phenolic compounds is the disruption of the microbial cell membrane. nih.govmdpi.com The lipophilic character of the biphenyl-like structure of this compound allows it to partition into the lipid bilayer of bacterial cell membranes. This insertion can disrupt the membrane's integrity and fluidity, leading to several detrimental effects:

Increased Permeability: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components such as ions (e.g., K⁺), ATP, and nucleic acids. nih.gov

Inhibition of Membrane-Bound Enzymes: Many crucial enzymes and proteins are embedded within the cell membrane, including those involved in energy production and transport. Phenolic compounds can interact with these proteins, altering their conformation and inhibiting their function. nih.govfrontiersin.org

Dissipation of Ion Gradients: The integrity of the cell membrane is vital for maintaining the proton motive force, which is essential for ATP synthesis. By making the membrane "leaky," phenolic compounds can dissipate these critical ion gradients.

Studies on other methoxyphenols like eugenol (B1671780) and capsaicin (B1668287) have demonstrated their effectiveness against a range of foodborne pathogens and spoilage bacteria, highlighting the general antimicrobial potential of this class of compounds. nih.govresearchgate.net

Inhibition of Microbial Growth Pathways

In addition to membrane disruption, this compound may inhibit microbial growth by targeting intracellular processes. Phenolic compounds are known to be protein-binding agents, which can lead to the inhibition of various enzymes essential for microbial survival. nih.gov The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to their inactivation.

This can affect numerous pathways, including energy metabolism and the synthesis of structural components and nucleic acids. For instance, some flavonoids, a class of polyphenols, have been shown to inhibit bacterial topoisomerases, enzymes that are critical for DNA replication and repair. The ability of phenolic compounds to bind to and denature proteins contributes significantly to their bacteriostatic or bactericidal effects. nih.gov

Table 2: Antimicrobial Activity of Structurally Related Methoxyphenols Against Various Bacteria (IC₅₀ in mM)
CompoundS. aureusE. coliP. aeruginosaS. putrefaciens
Eugenol0.752.701.111.12
Capsaicin0.684.791.211.90
Vanillin1.3810.0111.012.60
nih.gov

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of this compound and related compounds are rooted in their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

The inflammatory response is often characterized by the increased expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. Studies on structurally similar phenylpropanoid and methoxyphenolic compounds have shown that they can significantly suppress the expression of both iNOS and COX-2 in response to inflammatory stimuli like lipopolysaccharide (LPS). mdpi.com

This suppression is often achieved by interfering with upstream signaling cascades. Key transcription factors that regulate the expression of inflammatory genes include Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).

Inhibition of NF-κB Pathway: In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation, signaling pathways lead to its activation and translocation into the nucleus, where it initiates the transcription of pro-inflammatory genes. Certain methoxyphenolic compounds have been shown to block this process, preventing the expression of cytokines and other inflammatory molecules. mdpi.com

Modulation of MAPK and AP-1 Pathways: The mitogen-activated protein kinase (MAPK) signaling cascade is another critical pathway in inflammation that often leads to the activation of AP-1. A compound structurally related to this compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), was found to inhibit the phosphorylation of JNK (a type of MAPK) and the subsequent nuclear translocation of AP-1. nih.gov This action resulted in the downregulation of COX-2 and inflammatory chemokines.

By targeting these fundamental regulatory pathways, methoxy-substituted phenolic compounds can effectively reduce the production of a wide array of inflammatory mediators, including cytokines like IL-6 and IL-8 and chemokines such as CCL5. nih.govd-nb.info

Table 3: Inflammatory Targets of Methoxyphenolic Compounds
Target Molecule/PathwayFunctionObserved Effect of Related Compounds
COX-2Enzyme for prostaglandin (B15479496) synthesisExpression suppressed mdpi.comnih.gov
iNOSEnzyme for nitric oxide (NO) productionExpression suppressed mdpi.com
NF-κBTranscription factor for inflammatory genesActivation and nuclear translocation inhibited mdpi.com
AP-1Transcription factor for inflammatory genesNuclear translocation inhibited nih.gov
Cytokines (IL-6, IL-8)Pro-inflammatory signaling proteinsProduction inhibited d-nb.info

Modulation of Signaling Pathways (e.g., STAT3 Pathway Inhibition)

Research into derivatives of this compound has highlighted their potential to modulate critical signaling pathways, with a particular focus on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. A notable derivative, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been identified as a selective STAT3 inhibitor. nih.govresearchgate.net MMPP is an advanced analogue of 2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), designed with modifications to enhance its binding affinity and stability. nih.gov It is believed to bind strongly and directly to a hydroxyl residue within the core fragment of STAT3, thereby inhibiting its activation. nih.gov

The inhibition of the STAT3 pathway by MMPP has been demonstrated to yield significant anti-inflammatory and anti-amyloidogenic effects. nih.govresearchgate.net In both in vivo and in vitro models, MMPP treatment suppressed the DNA binding activities of STAT3. nih.gov This inhibitory action has been shown to alleviate inflammatory responses in conditions such as lipopolysaccharide (LPS)-induced liver sepsis by preventing STAT3 phosphorylation. nih.gov The anticancer drug Bendamustine has also been identified as an inhibitor of the STAT3 SH2 domain, further underscoring the therapeutic potential of targeting this pathway. plos.org

Impact on Inflammatory Mediators

The modulation of signaling pathways by derivatives of this compound translates into a significant impact on the production of inflammatory mediators. The STAT3 inhibitor MMPP has been shown to reduce the expression of LPS-induced inflammatory proteins, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), in the brain. nih.gov

Furthermore, MMPP demonstrates anti-inflammatory effects by attenuating phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced responses in human monocytic cells. nih.gov This is achieved through the inhibition of the protein kinase Cδ (PKCδ) and JNK pathways, which in turn prevents the nuclear translocation of activator protein-1 (AP-1). nih.govresearchgate.net This cascade of events leads to the downregulation of key inflammatory molecules such as cyclooxygenase-2 (COX-2) and chemokine ligand 5. nih.govresearchgate.net The anti-inflammatory properties of phenolic compounds are further supported by studies on other related structures. For instance, 2-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-1-methoxy-3-propanol (HHMP) inhibits LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2). mdpi.com

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

Investigations into phenolic compounds structurally related to this compound have revealed their capacity to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. The derivative MMPP has been observed to be cytotoxic to HeLa cervical cancer cells and to induce apoptosis. koreascience.krnih.gov Similarly, a synthetic organosulfur compound, p-methoxyphenyl p-toluenesulfonate, selectively kills breast cancer cells and induces apoptosis. nih.gov This compound was also found to cause cell cycle arrest, although the specific response varied among different breast cancer cell lines. nih.gov Another study involving a chalcone (B49325) glycoside, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, demonstrated its ability to inhibit the growth of neuroblastoma cells by inducing G0/G1 phase cell cycle arrest and caspase-dependent apoptosis. alliedacademies.org

Investigation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. thermofisher.comnih.gov The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, leading to the formation of a death-inducing signaling complex (DISC) and subsequent activation of initiator caspases. researchgate.netnih.gov The intrinsic pathway is activated by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which then forms an apoptosome to activate its own set of initiator caspases. nih.gov

Caspase Activation and Death Receptor Expression Studies

The execution of apoptosis is mediated by a family of proteases called caspases. Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3. nih.gov Research has shown that treatment with MMPP leads to the activation of caspases-3, -8, and -9 in HeLa cells. koreascience.krnih.gov Caspase-8 is a key initiator caspase in the extrinsic pathway, and its activation aligns with the finding that MMPP enhances the expression of death receptors. Specifically, the expression of Death Receptor 5 (DR5) and Fas (also known as APO-1 or CD95) was significantly increased following MMPP treatment. koreascience.krnih.gov The activation of executioner caspases, including caspase-3 and caspase-7, along with the cleavage of Poly (ADP-ribose) polymerase (PARP), has also been observed in neuroblastoma cells treated with a related chalcone glycoside, confirming a caspase-dependent apoptotic mechanism. alliedacademies.org

Enzyme Inhibition Kinetics and Binding Site Characterization (e.g., Lipase (B570770), Urease, MAO-B)

While direct studies on the enzyme inhibitory activity of this compound against lipase, urease, and MAO-B are not extensively documented in the reviewed literature, the general principles of inhibition for these enzymes and findings for structurally related phenolic compounds provide valuable context.

Lipase: Pancreatic lipase is a key enzyme in dietary fat digestion, and its inhibition is a target for managing obesity. Polyphenolic compounds are known to inhibit lipase, often through a mixed-type inhibition mechanism. nih.gov For example, quercetin (B1663063) has been identified as a potent pancreatic lipase inhibitor. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. nih.govnih.gov Its inhibition is relevant in treating infections caused by urease-producing bacteria. Urease inhibitors can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.govresearchgate.net The kinetic analysis, often visualized using Lineweaver-Burk plots, helps to elucidate these mechanisms. nih.govresearchgate.net

Monoamine Oxidase B (MAO-B): MAO-B is a mitochondrial enzyme that is a target for drugs used in treating neurodegenerative disorders. nih.gov The active site of MAO-B features a hydrophobic substrate cavity and an aromatic cage formed by tyrosine residues that recognize the substrate's amino group. nih.gov Inhibitors of MAO-B can be reversible or irreversible and often exhibit competitive inhibition kinetics. nih.gov Molecular docking simulations are frequently used to characterize the binding interactions between inhibitors and the MAO-B active site. nih.govmdpi.com

Receptor Binding and Antagonistic Activity Studies (e.g., Androgen Receptor)

The androgen receptor (AR) is a transcription factor that plays a crucial role in the development and progression of prostate cancer. semanticscholar.org Compounds that can bind to the AR and block the action of androgens are known as AR antagonists and are used in prostate cancer therapy. semanticscholar.org

Research on compounds structurally similar to this compound suggests potential for interaction with the androgen receptor. A series of novel 4-(4-benzoylaminophenoxy)phenol derivatives, which share a phenoxyphenol core structure, have been designed and synthesized as AR antagonists. nih.gov These compounds were found to bind to the AR ligand-binding domain and exhibit potent androgen-antagonistic activity. nih.govresearchgate.net Structure-activity relationship studies confirmed that the 4-(4-benzoylaminophenoxy)phenol skeleton serves as a novel core structure for AR antagonists. nih.gov The table below summarizes the inhibitory activity of a representative compound from this class against various prostate cancer cell lines.

Cell LineAR MutationCompound 22 IC50 (µM)
SC-3Wild-type0.75
LNCaPT877A0.043
22Rv1H874Y0.22

Table 1: Antiandrogenic activity of compound 22, a 4-(4-benzoylaminophenoxy)phenol derivative, against human prostate cancer cell lines. nih.gov The IC50 values represent the concentration required to inhibit 50% of dihydrotestosterone-promoted cell growth.

These findings suggest that the bisphenol structure inherent to this compound could serve as a valuable scaffold for developing new AR antagonists.

Role as Precursors for Bioactive Molecules Targeting Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The scaffold of this compound, characterized by two phenyl rings linked by a methylene (B1212753) bridge and decorated with hydroxyl and methoxy functional groups, represents a privileged structure in the design of therapeutic agents. This framework serves as a versatile starting point for the synthesis of a variety of bioactive molecules with potential applications in the treatment of complex multifactorial neurodegenerative disorders like Alzheimer's and Parkinson's disease. explorationpub.comexplorationpub.com The inherent properties of this chemical backbone, including its ability to interact with multiple biological targets, make it an attractive precursor for developing multi-target-directed ligands (MTDLs), a strategy gaining traction for diseases with complex pathologies. explorationpub.commdpi.com

Derivatives built upon this core structure have been investigated for their ability to modulate key pathological pathways in neurodegeneration. For instance, modifications of the phenolic and methoxyphenyl rings can lead to compounds that inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), interfere with the aggregation of proteins such as amyloid-β (Aβ) and α-synuclein, and mitigate oxidative stress and neuroinflammation. nih.govnih.govmdpi.com

An example of a bioactive molecule derived from a related phenolic precursor is (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP). This compound has demonstrated neuroprotective effects in models of Parkinson's disease by protecting against dopaminergic cell loss and behavioral impairment. nih.gov Its mechanism involves the inhibition of the STAT3 pathway, highlighting how derivatives can be tailored to interact with specific signaling cascades implicated in neuroinflammation. nih.gov Similarly, other structurally related compounds like Zingerone [4-(4-hydroxy-3-methoxyphenyl)-2-butanone] have been shown to prevent dopamine (B1211576) depletion in animal models of Parkinson's disease. nih.govnih.gov

The utility of the this compound framework extends to the development of diagnostic agents. Methoxy-X04, a derivative of this structural class, is a fluorescent marker known for its ability to stain amyloid plaques and neurofibrillary tangles, the key pathological hallmarks of Alzheimer's disease. nih.gov Research has focused on synthesizing new derivatives of methoxy-X04 to improve binding affinity and in vivo elimination properties, demonstrating the adaptability of the core structure for creating both therapeutic and diagnostic tools. nih.gov

The following table summarizes examples of bioactive molecules derived from or structurally related to the this compound scaffold and their relevance to neurodegenerative diseases.

Compound Class/DerivativeTargeted Disease/ProcessInvestigated Biological Activity
(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)Parkinson's DiseaseProtects against dopaminergic neurodegeneration by inhibiting the STAT3 pathway. nih.gov
Methoxy-X04 DerivativesAlzheimer's DiseaseAct as imaging agents that bind to amyloid-β plaques and tau tangles. nih.gov
Zingerone [4-(4-hydroxy-3-methoxyphenyl)-2-butanone]Parkinson's DiseasePrevents 6-hydroxydopamine-induced dopamine depression and increases superoxide (B77818) scavenging activity. nih.govnih.gov
Hydroxylated BiphenylsGeneral NeuroprotectionSynthesized from 4-substituted-2-methoxyphenols to create novel bioactive compounds. researchgate.net

Computational Approaches in Biological Activity Prediction

Computational methods are indispensable in modern drug discovery for predicting the biological activity of compounds like this compound and its derivatives, thereby accelerating the identification of promising therapeutic candidates. jocpr.com These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, provide profound insights into how these molecules might interact with biological targets relevant to neurodegenerative diseases. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. nih.govnih.gov This method allows researchers to model the interaction between a small molecule, such as a derivative of this compound, and a biological target at the atomic level. nih.gov By simulating the binding process, docking studies can elucidate the binding affinity, mode, and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.comsemanticscholar.org

In the context of neurodegenerative diseases, docking simulations are employed to screen derivatives against key protein targets. These targets include:

Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. explorationpub.comexplorationpub.com

Monoamine Oxidase-B (MAO-B): An enzyme involved in the degradation of dopamine. Its inhibition is a key approach in Parkinson's disease treatment. nih.govmdpi.com

Amyloid-β (Aβ) and α-synuclein: Proteins that misfold and aggregate to form the characteristic plaques and Lewy bodies in Alzheimer's and Parkinson's disease, respectively. nih.govmdpi.com

For example, docking studies might reveal how the hydroxyl and methoxy groups of a this compound analog form crucial hydrogen bonds with amino acid residues in the active site of AChE or MAO-B. mdpi.com The simulation can predict the binding energy, which provides a quantitative estimate of the ligand's binding affinity. nih.gov This information is vital for medicinal chemists to rationally design and optimize new derivatives with enhanced potency and selectivity. semanticscholar.org

The table below illustrates the application of molecular docking in neurodegenerative disease research for targets relevant to this compound derivatives.

Target ProteinPDB ID (Example)Role in DiseaseInsights from Docking
Acetylcholinesterase (AChE)1O86Breaks down acetylcholine (Alzheimer's Disease). nih.govPredicts binding modes and identifies key interactions for inhibitor design. mdpi.com
Monoamine Oxidase-B (MAO-B)2V5ZDegrades dopamine (Parkinson's Disease). semanticscholar.orgElucidates structural requirements for selective inhibition. nih.gov
Glycogen Synthase Kinase-3 (GSK-3)1Q3DImplicated in tau hyperphosphorylation (Alzheimer's Disease). nih.govIdentifies potential allosteric binding sites for novel modulators. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. wikipedia.org

The process involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov

Model Development: Statistical or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. jocpr.com

For a series of this compound analogs, a QSAR model could identify the specific structural features that are most critical for their neuroprotective activity. For instance, a model might reveal that a certain substitution pattern on one of the phenyl rings significantly increases the compound's ability to inhibit Aβ aggregation. This insight allows researchers to prioritize the synthesis of new compounds that are predicted to have high activity, thereby saving significant time and resources in the drug discovery process. nih.gov QSAR models are powerful tools for lead optimization and for screening large virtual libraries of compounds to identify potential new hits. nih.gov

Advanced Applications in Materials Science and Specialty Chemicals Research

Utilization as Polymerization Inhibitors and Stabilizers in Industrial Processes

Integration into Functional Materials

The bifunctional nature of 4-(4-Methoxybenzyl)phenol, possessing both a hydroxyl group and a methoxybenzyl moiety, makes it a candidate for integration into various functional materials.

Currently, there is a notable absence of specific research detailing the use of this compound as a direct precursor or intermediate in the synthesis of commercial dyes and pigments. The synthesis of such colorants often involves the chemical modification of aromatic compounds, and while the structure of this compound is theoretically amenable to such transformations, its application in this specific area has not been extensively documented in available research.

The incorporation of specific aromatic moieties into polymer backbones is a key strategy for developing materials with tailored optical properties, such as high refractive index or specific light absorption/emission characteristics. However, a review of current scientific literature does not indicate that this compound is a commonly used monomer or building block for the synthesis of polymers with specific, tailored optical properties. Research in the field of optical polymers tends to focus on other monomers that offer more significant contributions to the desired optical characteristics.

Role as Chemical Intermediates in Agrochemical Synthesis

The development of new agrochemicals often relies on the use of versatile chemical intermediates. While phenolic and methoxy-containing compounds are important in the synthesis of some pesticides and herbicides, there is a lack of specific, documented evidence in the scientific and patent literature to suggest that this compound plays a significant role as a chemical intermediate in the synthesis of commercial agrochemicals. The focus in this industry has been on other, more readily available or cost-effective building blocks.

Building Block for Advanced Ligand Architectures and Complexation Studies

The "4-methoxybenzyl" structural motif, a key component of this compound, has been utilized in the design of advanced ligands for coordination chemistry and the study of metal complexes. These ligands are crucial in fields such as catalysis, materials science, and medicinal chemistry.

Recent research has demonstrated the synthesis of thiosemicarbazone ligands derived from N-(4-methoxybenzyl) thiosemicarbazide. mdpi.com These ligands have been used to form ruthenium(II)-p-cymene complexes. The study highlights that the thiosemicarbazone ligand coordinates with the ruthenium center through the iminic nitrogen and sulfur atoms, creating a stable five-membered chelate ring. mdpi.com The presence of the 4-methoxybenzyl group in these ligands can influence the electronic properties and steric hindrance of the resulting metal complex, which in turn can affect its reactivity and potential applications, for instance, in cytotoxicity studies against cancer cell lines. mdpi.com

While this research does not start directly from this compound, it underscores the value of the 4-methoxybenzyl fragment in constructing sophisticated ligand architectures for the complexation of metal ions. The phenolic hydroxyl group in this compound offers a potential site for further functionalization, suggesting that it could serve as a versatile platform for the development of new and more complex ligands in the future.

Analytical Methodologies for Isolation and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-(4-Methoxybenzyl)phenol from interfering substances within a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with specific advantages for the analysis of this compound.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and effective method for the separation and quantification of phenolic compounds, including this compound. Method development typically involves the optimization of the stationary phase, mobile phase composition, and detector settings to achieve optimal resolution, peak shape, and sensitivity.

A common approach utilizes a C18 or a mixed-mode stationary phase column. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com Adjusting the pH of the mobile phase with acids like phosphoric acid or formic acid is critical for controlling the ionization state of the phenolic hydroxyl group, thereby influencing retention time and peak symmetry. sielc.com For instance, an isocratic method employing a simple mobile phase of water, acetonitrile, and a sulfuric acid buffer has been successfully used for the analysis of the related compound 4-methoxyphenol (B1676288). sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wider range of polarities and to reduce analysis time. A novel RP-HPLC method developed for the genotoxic compound 4-methoxybenzyl chloride provides a relevant example of method optimization, using a gradient profile with a buffered mobile phase (pH 8.5) and acetonitrile. orientjchem.org

Table 1: Example HPLC Method Parameters for Phenolic Compounds

ParameterCondition 1 (based on 4-Methoxyphenol)Condition 2 (based on 4-Methoxybenzyl Chloride)
Stationary PhasePrimesep 100 (mixed-mode)Purospher STAR (C18 end-capped)
Column Dimensions4.6 x 150 mm, 5 µm4.0 x 250 mm, 5 µm
Mobile PhaseIsocratic: Water, Acetonitrile, Sulfuric AcidGradient: A) 0.1% v/v Liquid Ammonia in water (pH 8.5); B) Acetonitrile
Flow RateNot Specified1.0 mL/min
TemperatureAmbient55°C
DetectionUV at 300 nmUV at 225 nm

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). researchgate.net For phenolic compounds, which can be polar and exhibit poor peak shape due to interactions with the stationary phase, derivatization is often employed to increase volatility and improve chromatographic performance.

EPA Method 8041A outlines procedures for derivatizing phenols to form more volatile ethers. epa.gov Common derivatizing agents include diazomethane, which converts phenols to their corresponding methyl ethers (anisoles), or pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers. epa.gov The latter is particularly useful for enhancing sensitivity when using an electron capture detector (ECD).

The analysis of underivatized phenols is also possible, typically using a flame ionization detector (FID). epa.govosha.gov A partially validated method for 4-methoxyphenol in air samples involves collection on an adsorbent tube, desorption with methanol (B129727), and direct analysis by GC-FID. osha.gov Optimization of GC parameters such as the column type (e.g., DB-225 capillary column), temperature program, carrier gas flow rate, and injection mode is critical for achieving good separation. osha.govrsc.org

Micro-Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and micellar liquid chromatography that separates analytes based on their differential partitioning between a pseudo-stationary phase (micelles) and the surrounding aqueous buffer. wikipedia.org This technique is particularly well-suited for separating a wide range of neutral and charged phenolic compounds. nih.govnih.gov

In MEKC, a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration. wikipedia.org Neutral analytes like this compound partition between the hydrophobic interior of the micelles and the aqueous buffer, and their separation is governed by this partitioning coefficient. Method optimization involves adjusting the buffer pH, SDS concentration, applied voltage, and column temperature. nih.govresearchgate.net The addition of organic modifiers like acetonitrile or methanol to the buffer can significantly influence the resolution and selectivity of the separation. nih.gov While specific applications for this compound are not extensively documented, the successful separation of numerous other phenolic compounds demonstrates the high potential of MEKC for its analysis. nih.govresearchgate.net

Spectroscopic Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detection methods are required for quantification. UV-Visible spectroscopy and mass spectrometry are the most common detection techniques.

UV-Visible (UV-Vis) Spectroscopy : Due to the presence of the aromatic rings, this compound absorbs ultraviolet light, making UV-Vis detection straightforward, especially when coupled with HPLC. The selection of an optimal wavelength, typically at an absorbance maximum, is key to maximizing sensitivity. For the related 4-methoxyphenol, a detection wavelength of 300 nm has been reported. sielc.com In another approach, 4-methoxyphenol is derivatized with sodium nitrite (B80452) in a glacial acetic acid solution to produce a yellow derivative, which can be quantified spectrophotometrically at 420 nm. google.com

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with GC or LC, provides high selectivity and structural information, confirming the identity of the analyte. In electron ionization (EI) used with GC-MS, 4-methoxyphenol shows a prominent molecular ion peak (m/z 124) and a base peak at m/z 109, corresponding to the loss of a methyl group. massbank.eu For LC-MS analysis using electrospray ionization (ESI), the protonated molecule [M+H]+ at m/z 125.0597 is typically observed for 4-methoxyphenol. massbank.eu Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for highly selective and sensitive quantification using techniques like selected reaction monitoring (SRM).

Table 2: Mass Spectrometry Data for the Related Compound 4-Methoxyphenol

Ionization MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Reference
Electron Ionization (EI)124 ([M]+•)109, 81, 53 massbank.eu
Electrospray (ESI+)125 ([M+H]+)Not specified in source massbank.eu

Advanced Sample Preparation and Extraction Strategies for Complex Research Matrices

The isolation of this compound from complex matrices such as environmental or biological samples is a critical step prior to instrumental analysis. The goal is to remove interfering components and concentrate the analyte.

Solid-Phase Extraction (SPE) : For air sampling, analytes can be collected by drawing air through a sorbent tube, such as one packed with XAD-7 resin. The trapped compounds are then recovered by solvent desorption, typically with methanol. osha.gov This approach is effective for monitoring workplace or environmental air.

Liquid-Liquid Extraction (LLE) : LLE is a classic technique for extracting phenols from aqueous samples. EPA Method 604 provides a detailed protocol where the sample pH is first adjusted to be basic to wash out acidic and neutral interferences with a solvent like methylene (B1212753) chloride. epa.gov Subsequently, the aqueous layer is acidified to a pH of 1-2, which protonates the phenolic hydroxyl group, allowing the phenol (B47542) to be extracted into an organic solvent. epa.gov

Ultrasound-Accelerated Extraction : For solid or semi-solid samples, such as biological tissues, ultrasound-accelerated extraction can be employed. This technique uses ultrasonic waves to enhance the extraction efficiency of the analyte into a solvent. It has been successfully applied for the extraction of various alkylphenols from prawn samples. sigmaaldrich.com

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that an analytical method provides reliable and reproducible results, it must be properly validated. Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Linearity : Assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (R²) should ideally be ≥ 0.999. nih.govpom.go.id

Accuracy : Refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The percent recovery is then calculated. pom.go.id

Precision : Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pom.go.id

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionCommon Acceptance Criterion
Linearity (R²)Correlation coefficient of the calibration curve≥ 0.999
Accuracy (% Recovery)Recovery of a known amount of spiked analyteTypically 80-120%
Precision (% RSD)Relative Standard Deviation of replicate measurementsTypically ≤ 15% (may vary by concentration)
SelectivityNo interference at the analyte's retention timePeak purity and resolution > 1.5
LOD/LOQLowest detectable/quantifiable concentrationDetermined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ)

Q & A

Q. What are the key physicochemical properties of 4-(4-Methoxybenzyl)phenol relevant to experimental design?

The compound’s molecular formula is C₁₄H₁₄O₂ , with a molecular weight of 214.26 g/mol (exact mass: 214.0994). Its structure includes a phenolic hydroxyl group and a 4-methoxybenzyl substituent, which influence solubility and reactivity. The compound is sparingly soluble in water but dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Crystallographic data (e.g., orthorhombic crystal system, space group P2₁2₁2₁) derived from analogs suggest a planar aromatic ring system, critical for π-π interactions in supramolecular assemblies .

Methodological Insight : Prioritize solvent selection based on polarity (e.g., DMSO for solubility assays) and use X-ray diffraction for structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While direct safety data for this compound are limited, analogs like 4-Methoxybenzyl Alcohol (CAS 105-13-5) indicate potential hazards:

  • Skin/Eye Irritation : Use nitrile gloves and goggles.
  • Respiratory Protection : Employ fume hoods during synthesis or high-temperature reactions.
  • Storage : Store in airtight containers away from oxidizers and strong acids .

Methodological Insight : Conduct a patch test for dermal sensitivity before large-scale experiments. Monitor airborne particulates via LC-MS during aerosol-generating steps .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

A Ru-nanoparticle catalyst supported on zeolite Y enables selective ortho-benzylation of phenols. Key parameters:

  • Catalyst Loading : 5 mol% Ru-nanos achieves >85% yield.
  • Solvent System : Toluene at 110°C minimizes side reactions.
  • Substrate Ratio : 1:1.2 phenol-to-4-methoxybenzyl bromide ratio reduces dimerization .

Methodological Insight : Use GC-MS to track intermediate formation. Purify via flash chromatography (ethyl acetate/hexane, 3:7) to isolate the product at >98% purity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural Elucidation : Single-crystal X-ray diffraction (e.g., a = 5.719 Å, b = 12.723 Å, c = 17.936 Å) confirms bond angles and packing .
  • Spectroscopic Analysis :
    • FTIR : Peaks at ~3531 cm⁻¹ (O-H stretch), 1607 cm⁻¹ (C=C aromatic), and 1257 cm⁻¹ (C-O methoxy) .
    • LRMS (ESI) : m/z 225.1 [M-H]⁻ .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >250°C) .

Methodological Insight : Combine NMR (¹H/¹³C) with HSQC for unambiguous assignment of methoxy and benzyl protons .

Q. How does the electronic structure of this compound influence its reactivity in electrophilic substitution reactions?

The electron-donating methoxy group (-OCH₃) activates the aromatic ring toward electrophiles, directing substitution to the para and ortho positions. However, steric hindrance from the benzyl group limits ortho reactivity. Comparative studies with unsubstituted phenol show:

  • Nitration : Yields 3-nitro derivatives at 60% efficiency in HNO₃/H₂SO₄.
  • Sulfonation : Selective para-sulfonation under mild conditions (H₂SO₄, 40°C) .

Methodological Insight : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and predict regioselectivity .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound derivatives?

Discrepancies in yields or regioselectivity often arise from:

  • Catalyst Variability : Ru-nanos vs. traditional Fe/Cr oxides alter activation energy .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents stabilize carbocation intermediates.

Methodological Insight : Replicate reactions under inert atmospheres (N₂/Ar) to exclude oxygen-mediated side reactions. Validate results using control experiments with deuterated analogs .

Q. What are the applications of this compound in pharmaceutical intermediate synthesis?

The compound is a precursor to diabetes drug intermediates (e.g., Dapagliflozin). Key steps:

  • Acetylation : Protect the phenolic -OH with acetic anhydride.
  • Chlorination : Introduce Cl at the 4-position using SOCl₂.
  • Glycosylation : Couple with tetraacetylated glucose via Mitsunobu reaction .

Methodological Insight : Monitor protecting group stability via TLC (silica gel, UV detection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.